3-Methyl-4-(pyridin-3-yl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
181178-92-7 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-methyl-4-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-9(6-12-11-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI Key |
XUNCNWCVSKDGGW-UHFFFAOYSA-N |
SMILES |
CC1=NOC=C1C2=CN=CC=C2 |
Canonical SMILES |
CC1=NOC=C1C2=CN=CC=C2 |
Synonyms |
Pyridine, 3-(3-methyl-4-isoxazolyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazole Derivatives Featuring Pyridine and Methyl Substituents
Classical and Modern Synthetic Approaches to Substituted Isoxazole (B147169) Ring Systems
The construction of the isoxazole ring can be achieved through various synthetic pathways. These methods can be broadly categorized into classical cycloaddition reactions and modern multicomponent condensation strategies. Each approach offers distinct advantages concerning substrate scope, regioselectivity, and reaction conditions.
1,3-Dipolar Cycloaddition Reactions
One of the most fundamental and widely utilized methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. tandfonline.comtandfonline.com This powerful transformation allows for the direct formation of the isoxazole ring in a single step. youtube.comresearchgate.net
The reaction involves the in situ generation of a nitrile oxide, which then acts as a 1,3-dipole and reacts with a dipolarophile, in this case, an alkyne, to yield the isoxazole. tandfonline.comnih.gov For the synthesis of a 3-methyl-4-pyridinyl-substituted isoxazole, this would involve the reaction of acetonitrile (B52724) oxide (the nitrile oxide derived from acetaldehyde (B116499) oxime) with a pyridinyl-substituted alkyne. The nitrile oxides are typically generated from the corresponding aldoximes through oxidation. tandfonline.com Various oxidizing agents have been employed for this purpose. tandfonline.com The reaction can be carried out under various conditions, including thermal activation, and in different solvents. nih.gov Microwave irradiation has also been reported to efficiently promote this type of cycloaddition. researchgate.net
A general scheme for this reaction is as follows:
R-C≡N⁺-O⁻ + R'−C≡C−R'' → 3,4,5-trisubstituted isoxazoleTo obtain 3-Methyl-4-(pyridin-3-yl)isoxazole, R would be a methyl group, and the alkyne would be a derivative of pyridine (B92270).
A critical aspect of the 1,3-dipolar cycloaddition is the regioselectivity of the reaction, which determines the final substitution pattern of the isoxazole ring. nih.gov The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially lead to two regioisomers. The regiochemical outcome is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. nih.gov Generally, the reaction between a nitrile oxide and a terminal alkyne leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. rsc.org However, the synthesis of 3,4-disubstituted isoxazoles, such as the target compound, requires careful selection of the alkyne substrate. The reaction of nitrile oxides with internal alkynes can lead to mixtures of regioisomers, although high regioselectivity has been achieved in specific cases, for instance, with ortho-nitrophenyl alkynes. nih.gov
| Reactants | Regioisomeric Products | Factors Influencing Regioselectivity |
| Nitrile Oxide (R-CNO) + Terminal Alkyne (R'-C≡CH) | Predominantly 3,5-disubstituted isoxazole | Electronic effects of R and R' |
| Nitrile Oxide (R-CNO) + Internal Alkyne (R'-C≡C-R'') | Mixture of 3,4- and 3,5-disubstituted isoxazoles | Steric and electronic effects of R, R', and R'' |
Multicomponent Condensation Reactions for Isoxazol-5(4H)-ones
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. oiccpress.comorientjchem.org For the synthesis of isoxazole derivatives, specifically isoxazol-5(4H)-ones, MCRs have gained significant attention. oiccpress.comresearchgate.net
A widely employed one-pot, three-component synthesis of 4-substituted-3-methylisoxazol-5(4H)-ones involves the reaction of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. researchgate.netnih.govnih.gov To synthesize a precursor to this compound, pyridine-3-carbaldehyde would be used as the aldehyde component. This reaction proceeds through a cascade of condensation and cyclization steps. nih.gov The initial step is often the formation of an intermediate from the reaction of the β-ketoester and hydroxylamine, which then undergoes a Knoevenagel-type condensation with the aldehyde. nih.gov This methodology is attractive due to its operational simplicity and the ready availability of the starting materials. orientjchem.orgresearchgate.net
A typical reaction is depicted below:
Ar-CHO + CH₃COCH₂COOEt + NH₂OH·HCl → 4-(arylmethylene)-3-methylisoxazol-5(4H)-oneThe efficiency of the multicomponent synthesis of isoxazol-5(4H)-ones can be significantly enhanced by the use of catalysts. scielo.brrsc.org A variety of catalysts have been reported, including both acids and bases, as well as organocatalysts and metal-based catalysts. researchgate.netclockss.org The choice of catalyst can influence reaction times and yields. For instance, acidic ionic liquids, scielo.br urea, researchgate.net and 2-aminopyridine (B139424) clockss.org have been successfully employed as catalysts. Green chemistry principles have also been applied, with many of these reactions being carried out in environmentally benign solvents like water. orientjchem.orgresearchgate.netresearchgate.net The use of a catalyst can facilitate the reaction by activating the carbonyl group of the aldehyde, thereby promoting the condensation step. nih.gov Some catalysts can also be recovered and reused, adding to the sustainability of the process. nih.gov
| Catalyst | Solvent | Temperature | Key Advantages |
| Acidic Ionic Liquid | Solvent-free or various solvents | Varies | High yields, potential for catalyst recycling scielo.br |
| Urea | Water | Room Temperature | Green, cost-effective, simple work-up researchgate.net |
| 2-Aminopyridine | Water | 80 °C | Low-cost, efficient organocatalyst clockss.org |
| Sodium Malonate | Water | 25 °C | Mild conditions, good to high yields |
| Citric Acid | Water | Room Temperature | Green, convenient, excellent yields orientjchem.org |
| Cu@Met-β-CD | Water | 40 °C | Reusable, short reaction times, high yields nih.gov |
Synthesis via Hydroximoyl Chlorides
The 1,3-dipolar cycloaddition reaction is a cornerstone in the formation of the isoxazole ring. A key precursor in many of these syntheses is the hydroximoyl chloride, which can be generated in situ from aldoximes. For instance, the reaction of phenylhydroxamoyl chloride with indenone in the presence of a base like triethylamine (B128534) can lead to isoxazole derivatives. mdpi.com This method involves the dehydrochlorination of hydroximoyl chlorides to form nitrile oxides, which then undergo cycloaddition. rsc.org
A notable application of this is the synthesis of 3,4,5-trisubstituted isoxazoles. This can be achieved through the reaction of hydroximoyl chlorides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides in an aqueous medium under mild basic conditions. beilstein-journals.org This approach is not only efficient but also aligns with green chemistry principles by using water as a solvent. beilstein-journals.org The reaction's regioselectivity can be influenced by the choice of solvent and acid-binding agent, with microwave assistance being a tool to enhance reaction rates and yields. nih.gov
Strategies for Incorporating Pyridine Moieties into Isoxazole Scaffolds
The integration of a pyridine ring into an isoxazole structure can be accomplished through various synthetic routes, either by adding the pyridine group to a pre-existing isoxazole ring or by constructing the isoxazole ring with a pyridine-containing precursor.
Functionalization of Isoxazole Ring with Pyridin-3-yl Groups
One direct approach to introduce a pyridin-3-yl group is through the reaction of an isoxazole with an appropriate pyridine-containing reagent. While direct electrophilic aromatic substitution on the isoxazole ring is challenging due to its low nucleophilicity, functionalized isoxazoles can undergo such reactions. nanobioletters.com For example, a pre-functionalized isoxazole, such as one with a leaving group, can be coupled with a pyridin-3-yl boronic acid or a similar organometallic reagent via cross-coupling reactions.
Another strategy involves the transformation of an existing functional group on the isoxazole ring. For instance, an isoxazole-containing aldehyde can be converted to an oxime, which can then react further to incorporate the pyridine moiety.
Synthesis of Isoxazole-Pyridine Hybrid Systems
A common and versatile method for creating isoxazole-pyridine hybrids is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mdpi.com In this approach, a pyridine-containing aldehyde is converted to its corresponding aldoxime. This aldoxime is then oxidized in situ to generate a pyridine-bearing nitrile oxide, which subsequently reacts with an alkyne to form the 3,5-disubstituted isoxazole ring. mdpi.com This method has been successfully employed to synthesize coumarin-isoxazole-pyridine hybrids. mdpi.com
The hetero-Diels-Alder reaction presents another pathway, where an isoxazole can react with an electron-rich olefin to form a pyridine. rsc.org This reaction effectively exchanges the oxygen atom of the isoxazole for a nitrogen atom, leading to a pyridine ring with substituents derived from both the isoxazole and the olefin. rsc.org
Furthermore, isoxazolo[4,5-b]pyridines, a fused hybrid system, can be synthesized from readily available 2-chloro-3-nitropyridines. researchgate.net This involves an intramolecular nucleophilic substitution of the nitro group as a key step. researchgate.net
Green Chemistry Principles Applied to Isoxazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of isoxazoles to create more sustainable and environmentally friendly processes. researchgate.net This includes the use of safer solvents, energy-efficient methods, and the reduction of waste.
Solvent-Free and Aqueous Media Reactions
A significant advancement in green isoxazole synthesis is the move towards solvent-free reactions or the use of water as a solvent. researchgate.netnih.gov Solvent-free synthesis offers benefits such as enhanced reaction rates, higher product yields, and easier work-up procedures. nih.gov For example, the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved under solvent-free conditions using an agro-waste-based catalyst. nih.govrsc.org
Reactions in aqueous media are also highly desirable. The synthesis of 3,4,5-trisubstituted isoxazoles from hydroximoyl chlorides and dicarbonyl compounds proceeds efficiently in water. beilstein-journals.org Similarly, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride to form isoxazole derivatives can be carried out in water without a catalyst. nih.gov
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, increased reaction rates, improved yields, and cleaner reaction profiles compared to conventional heating methods. nveo.orgnveo.orgabap.co.in This technique has been widely applied to the synthesis of various isoxazole derivatives. nveo.orgnveo.orgabap.co.in
For instance, the synthesis of novel isoxazole derivatives from chalcones can be efficiently carried out under microwave irradiation. nveo.orgnveo.orgabap.co.in This method is advantageous for its speed and efficiency. nveo.orgnveo.orgabap.co.in Microwave-assisted synthesis has also been used in the 1,3-dipolar cycloaddition reactions to produce isoxazole-pyridine hybrids, sometimes leading to different product distributions compared to conventional heating. mdpi.com The use of microwaves aligns well with green chemistry principles by reducing reaction times and energy consumption. nih.gov
Data Tables
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazole Derivatives
| Method | Reaction Time | Yield | Conditions | Reference |
| Conventional Heating | Several hours | Moderate to Good | Reflux in solvent | abap.co.in |
| Microwave Irradiation | 10-15 minutes | Good to Excellent | 210 W | abap.co.in |
Table 2: Examples of Green Synthesis Methods for Isoxazole Derivatives
| Green Chemistry Principle | Synthetic Method | Catalyst/Medium | Key Advantage | Reference |
| Solvent-Free | Condensation of hydroxylamine hydrochloride, ethyl acetoacetate, and aldehydes | Agro-waste (WEOFPA)/Glycerol (B35011) | Avoids hazardous solvents, high yield (86-92%) | nih.gov |
| Aqueous Media | [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyls | Water | Environmentally friendly, mild conditions | beilstein-journals.org |
| Microwave-Assisted | Cyclization of chalcones with hydroxylamine hydrochloride | Ethanolic NaOH | Rapid reaction, improved yield | nveo.orgnveo.orgabap.co.in |
Application of Recyclable Catalysts
The principles of green chemistry have spurred the development of catalytic systems that are not only efficient but also recoverable and reusable, minimizing waste and environmental impact. In the context of synthesizing isoxazole derivatives, particularly those analogous to this compound, several types of recyclable catalysts have been investigated for the key condensation reactions. These reactions typically involve the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with hydroxylamine and an appropriate aldehyde, in this case, 3-pyridinecarboxaldehyde.
Recent research has highlighted the efficacy of various heterogeneous and green catalysts in promoting the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, which are structurally related to the target compound. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for multiple reuse cycles without significant loss of activity, and often milder reaction conditions.
Detailed Research Findings:
Several classes of recyclable catalysts have demonstrated high efficacy in the synthesis of isoxazole derivatives through multicomponent reactions.
Solid-Supported Catalysts: Nano-titania (TiO2) has been employed as a stable, reusable, and easily recoverable solid catalyst for the solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles. ias.ac.in This method provides a clean, simple, and environmentally friendly alternative. The catalyst's reusability was demonstrated for up to four cycles without a significant drop in product yield. ias.ac.in Similarly, Ag/SiO2 has been utilized as a recyclable catalyst for the green synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones in water, showcasing high yields and shorter reaction times. researchgate.net
Agro-Waste-Based Catalysts: In a move towards highly sustainable chemical processes, catalysts derived from agricultural waste have been developed. For instance, a catalyst derived from water extract of orange peel and fruit peel ash (WEOFPA) in glycerol has been used for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.gov This approach avoids hazardous solvents and employs an inexpensive and eco-friendly catalytic system. nih.gov
Recyclable Organic Acids: Tartaric acid has been shown to be an effective and recyclable catalyst for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones in aqueous media. researchgate.net This protocol offers benefits such as atom efficiency, short reaction times, and straightforward work-up procedures. researchgate.net The catalyst could be successfully recycled and reused for several runs. researchgate.net
The plausible reaction mechanism often involves the catalyst activating the aldehyde, which then undergoes a Knoevenagel-type condensation with the isoxazolone intermediate formed from the reaction of the β-dicarbonyl compound and hydroxylamine. ias.ac.inresearchgate.net
Data Tables:
The performance and reusability of these catalysts are critical metrics for their practical application. The following tables summarize findings from studies on analogous isoxazole syntheses.
Table 1: Performance of Various Recyclable Catalysts in the Synthesis of Isoxazole Derivatives
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nano-TiO₂ | 4-Chlorobenzaldehyde | Solvent-free | 120 | 1 | 95 | ias.ac.in |
| Ag/SiO₂ | Benzaldehyde | Water | Room Temp. | 0.5 | 92 | researchgate.net |
| Tartaric Acid | 4-Chlorobenzaldehyde | Water | Room Temp. | 1 | 85 | researchgate.net |
| WEOFPA/Glycerol | Benzaldehyde | Glycerol | 60 | 0.5 | 92 | nih.gov |
Table 2: Recyclability of Catalysts in the Synthesis of Isoxazole Derivatives
| Catalyst | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Reference |
| Nano-TiO₂ | 95 | 94 | 92 | 91 | ias.ac.in |
| Tartaric Acid | 88 | 80 | 72 | - | researchgate.net |
Biological Activities and Pharmacological Relevance of Isoxazole Derivatives with Pyridine and Methyl Substituents
Diverse Biological Activities of Isoxazole (B147169) Scaffolds
The versatility of the isoxazole core allows for structural modifications that lead to a diverse array of pharmacological effects. The incorporation of methyl and pyridine (B92270) groups can significantly influence the biological activity of these derivatives.
Anticancer and Antitumor Properties
Isoxazole derivatives have emerged as a promising class of compounds in the search for novel anticancer therapeutics. mdpi.comnih.govorientjchem.org Research has demonstrated that these scaffolds can exert their antitumor effects through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like protein kinases and aromatase, and disruption of cellular processes such as tubulin polymerization. mdpi.comnih.gov
A number of isoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. For instance, some imidazo[2,1-b] mdpi.combibliotekanauki.plthiazole derivatives incorporating an isoxazole ring with a pyridine moiety have shown a broad spectrum of anticancer activity against murine leukemia and human gastric, breast, and uterine cancer cells. mdpi.com In some cases, these compounds induced apoptosis and DNA fragmentation in cancer cells. mdpi.com
Furthermore, novel isoxazole-amide analogues have been synthesized and tested against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines, with some compounds demonstrating potent activity. nih.govresearchgate.net Similarly, isoxazolo[4,5-e] mdpi.comnih.govorientjchem.orgtriazepine derivatives have been evaluated against multiple cancer cell lines, with some showing extremely high antitumor activity. nih.gov The anticancer potential of isoxazole derivatives often correlates with their ability to inhibit specific molecular targets. For example, some derivatives have been investigated as inhibitors of protein kinase C and thymidylate synthase. nih.govnih.gov
Interactive Table: Anticancer Activity of Selected Isoxazole Derivatives
| Compound Type | Cancer Cell Lines Tested | Observed Effects | Reference(s) |
|---|---|---|---|
| Imidazo[2,1-b] mdpi.combibliotekanauki.plthiazole-isoxazole-pyridine hybrids | Murine leukemia, human gastric, breast, uterus | Broad-spectrum anticancer activity, apoptosis induction, DNA fragmentation | mdpi.com |
| Isoxazole-amide analogues | Breast (MCF-7), Cervical (HeLa), Liver (Hep3B) | Potent cytotoxic activity | nih.govresearchgate.net |
| Isoxazolo[4,5-e] mdpi.comnih.govorientjchem.orgtriazepine derivatives | Various human cancer cell lines | High antitumor activity | nih.gov |
| Isoxazole-piperazine hybrids | Liver (Huh7, Mahlavu), Breast (MCF-7) | Potent cytotoxicity | bibliotekanauki.pl |
Antimicrobial Activities
The isoxazole scaffold is a key component in a variety of antimicrobial agents, demonstrating efficacy against both bacteria and fungi.
Isoxazole derivatives have been widely investigated for their potential as antibacterial agents. mdpi.com Numerous studies have reported the synthesis of novel isoxazole compounds with moderate to good activity against both Gram-positive and Gram-negative pathogenic bacteria. mdpi.comnih.govbibliotekanauki.pl For example, a series of isoxazole-carboxamide derivatives demonstrated notable antibacterial effects. nih.govnih.gov
The mechanism of antibacterial action for some isoxazole derivatives is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that some isoxazoles can bind to the active site of DNA topoisomerase in E. coli, leading to their antibacterial effects. mdpi.com
Specific examples include isoxazolo[5,4-b]pyridine (B12869864) derivatives which have shown activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.netscbt.com Additionally, newly synthesized triazole-isoxazole hybrids have exhibited antibacterial responses against Escherichia coli and Pseudomonas aeruginosa. researchgate.net The antibacterial activity is often influenced by the nature and position of substituents on the isoxazole and associated rings.
Interactive Table: Antibacterial Activity of Selected Isoxazole Derivatives
| Compound Type | Bacterial Strains Tested | Observed Activity | Reference(s) |
|---|---|---|---|
| Isoxazole-acridone derivatives | Escherichia coli | Promising MIC values | mdpi.com |
| 2,5-disubstituted-1,3,4-oxadiazoles containing pyridine | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate effect | doaj.org |
| Isoxazolo[5,4-b]pyridine derivatives | Pseudomonas aeruginosa, Escherichia coli | Antimicrobial activity at various doses | researchgate.netscbt.com |
In addition to their antibacterial properties, isoxazole derivatives have demonstrated significant potential as antifungal agents. orientjchem.org A variety of synthesized isoxazole compounds have been evaluated for their in vitro activity against different fungal pathogens, including Candida species and plant pathogenic fungi like Rhizoctonia solani and Fusarium fujikuroi. orientjchem.orgjocpr.com
Some isoxazole-based derivatives have shown selective antifungal activity, being effective against pathogenic fungi without harming beneficial microbiota. orientjchem.org The mechanism of antifungal action for some of these compounds is thought to involve the inhibition of sterol 14α-demethylase, an important enzyme in fungal cell membrane biosynthesis. jocpr.com
For instance, isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have shown notable antifungal activity against Candida parapsilosis. mdpi.com Moreover, certain isoxazolylpyrimidine derivatives have exhibited substantial inhibition of fungal growth against various plant pathogens. researchgate.net
Interactive Table: Antifungal Activity of Selected Isoxazole Derivatives
| Compound Type | Fungal Strains Tested | Observed Activity | Reference(s) |
|---|---|---|---|
| Isoxazole-based derivatives | Candida albicans | Selective antifungal activity, biofilm eradication | orientjchem.org |
| Isoxazole derivatives | Rhizoctonia solani, Fusarium fujikuroi | High fungicidal activity | jocpr.com |
| Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives | Candida parapsilosis | Noticeable antifungal activity | mdpi.com |
Antiviral Activity
The isoxazole scaffold has also been explored for its antiviral potential against a range of viruses. bibliotekanauki.plnih.gov Research has indicated that certain isoxazole derivatives can inhibit the replication of both plant and human viruses.
Novel isoxazole-amide derivatives containing an acylhydrazone moiety have been synthesized and shown to exhibit significant curative, protective, and inactivation activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in some cases surpassing the efficacy of the commercial antiviral agent Ningnanmycin. mdpi.commdpi.com Other studies have reported the synthesis of pyrazole-hydrazone derivatives containing an isoxazole moiety that effectively control TMV.
In the context of human viruses, novel [(biphenyloxy)propyl]isoxazole derivatives have demonstrated strong antiviral activity against human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3). nih.gov Furthermore, the isoxazole ring has been incorporated into molecules designed to target SARS-CoV-2, with some pyranopyrimidinone conjugates linked to isoxazoles showing potential as anti-SARS-CoV-2 agents. researchgate.net The mechanism of antiviral action can involve the inhibition of viral enzymes such as reverse transcriptase or interference with the viral replication cycle. nih.gov
Immunomodulatory and Immunosuppressive Effects
Isoxazole derivatives have demonstrated a broad spectrum of immunomodulatory activities, encompassing immunosuppressive, anti-inflammatory, and immunostimulatory effects. mdpi.comnih.gov The well-established antirheumatic drug, Leflunomide, is a notable example of an isoxazole derivative with potent immunosuppressive properties. nih.gov
Numerous studies have explored the synthesis and evaluation of isoxazole derivatives for their effects on the immune system. For instance, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess immunosuppressive activities, inhibiting the humoral immune response. nih.gov The nature and position of substituents on the isoxazole ring and any attached phenyl groups play a crucial role in determining the specific immunomodulatory effect. nih.govnih.gov
Some isoxazole derivatives exhibit potent anti-inflammatory activity, which is often attributed to the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). orientjchem.orgbibliotekanauki.pl The mechanism of immunosuppressive action for some derivatives involves the induction of apoptosis in immune cells, as evidenced by increased expression of caspases and Fas. nih.govnih.gov Conversely, certain isoxazole derivatives have been found to have immunostimulatory properties, enhancing immune responses. mdpi.comnih.gov
Interactive Table: Immunomodulatory Activity of Selected Isoxazole Derivatives
| Compound Type | Immunological Model | Observed Effects | Reference(s) |
|---|---|---|---|
| 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives | Humoral and cellular immune response in mice | Immunosuppressive activities | nih.gov |
| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Human peripheral blood mononuclear cells (PBMCs) | Inhibition of PHA-induced proliferation, inhibition of LPS-induced TNF-α production | nih.govnih.gov |
| 3-methoxy acetophenone (B1666503) isoxazole derivatives | Carrageenan-induced paw edema | High anti-inflammatory effect | orientjchem.org |
Antioxidant Capacity
No specific studies on the antioxidant capacity of 3-Methyl-4-(pyridin-3-yl)isoxazole have been found.
Anti-inflammatory and Analgesic Actions
There is no available data from studies investigating the anti-inflammatory or analgesic properties of this compound.
Antitubercular Activity
Research on the antitubercular activity of this compound has not been identified.
Anti-acetylcholinesterase Activity
There are no specific reports on the anti-acetylcholinesterase activity of this compound.
Angiogenesis Inhibition
No studies concerning the inhibition of angiogenesis by this compound are currently available.
Herbicidal Activity
The potential herbicidal activity of this compound has not been documented in the reviewed literature.
Molecular Targets and Mechanisms of Action
Given the absence of research on its biological activities, the molecular targets and mechanisms of action for This compound remain unknown. Determining these would first require primary screening and identification of a specific biological effect.
Enzyme Inhibition
The potential of isoxazole derivatives to act as enzyme inhibitors is a significant area of pharmacological research. The unique structural features of the isoxazole ring, combined with various substituents, allow for interaction with the active sites of numerous enzymes, leading to their modulation.
Human Cytochrome P-450 2A6 Inhibition
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. Specifically, CYP2A6 is the primary enzyme responsible for the metabolism of nicotine. researchgate.net Inhibition of CYP2A6 is a therapeutic strategy being explored for smoking cessation, as it can increase nicotine's bioavailability and reduce the urge to smoke. nih.gov
Research has shown that pyridine-containing compounds, particularly analogues of nicotine, can be potent and selective inhibitors of CYP2A6. researchgate.netnih.gov The pyridine nitrogen is thought to coordinate with the heme iron in the enzyme's active site, a key interaction for inhibition. researchgate.net While isoxazole-pyridine hybrids have been suggested as potential CYP2A6 inhibitors, specific studies on this compound are not currently available. The presence of the pyridin-3-yl moiety suggests a potential for interaction with the CYP2A6 active site, but this remains to be experimentally verified.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The two main isoforms, COX-1 and COX-2, are important therapeutic targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Several isoxazole derivatives have been developed as COX inhibitors, with some exhibiting selectivity for the inducible COX-2 isoform, which is associated with inflammation, over the constitutive COX-1 isoform. nih.govaalto.fi
For instance, diarylisoxazole derivatives have shown potent anti-inflammatory activity through COX-2 inhibition. nih.gov The isoxazole ring serves as a central scaffold in many of these inhibitors. nih.govresearchgate.net While research has explored isoxazoles with methyl and various aryl substitutions for COX inhibition, aalto.fi specific data on the inhibitory activity of this compound against COX-1 and COX-2 is not documented in the available literature.
Receptor Modulation and Signaling Pathway Activation
Beyond enzyme inhibition, isoxazole derivatives are also being investigated for their ability to modulate various receptors and signaling pathways, indicating their potential in treating a range of diseases, including neurological disorders and cancer.
AMPA Receptor Agonism
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that mediates the majority of fast excitatory neurotransmission in the central nervous system. nih.govwikipedia.orgphysoc.org The prototypical agonist for this receptor is AMPA itself, an isoxazole derivative. wikipedia.org The modulation of AMPA receptors is a promising strategy for treating various neurological and psychiatric disorders.
While the core structure of AMPA includes a methylisoxazole group, it is chemically distinct from this compound. Research into isoxazole-based modulators of AMPA receptors has often focused on isoxazole-4-carboxamide derivatives, which have shown the ability to modulate receptor activity. nih.govnih.gov There is currently no direct evidence to suggest that this compound acts as an agonist or modulator of the AMPA receptor.
Wnt/β-Catenin Signaling Activation
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays critical roles in embryonic development and adult tissue homeostasis. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. Small molecules that can modulate this pathway are of significant interest as potential therapeutics.
Some studies have explored the role of pyridinyl imidazole (B134444) compounds in the inhibition of the Wnt/β-catenin signaling pathway. nih.gov However, there is no available research linking isoxazole derivatives with a pyridin-3-yl substituent, such as this compound, to the activation or modulation of this pathway.
Interference with Bacterial Processes (e.g., Bacterial Sliding Clamp, Biofilm Formation)
The rise of antibiotic resistance has spurred research into novel antibacterial targets and agents. While the bacterial sliding clamp, a critical component of the DNA replication machinery, represents a promising target for new antibiotics, research on isoxazole derivatives has more prominently focused on other bacterial processes, particularly the inhibition of biofilm formation. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. mdpi.comnih.gov
Several studies have highlighted the potential of isoxazole derivatives to combat biofilm-based infections. A range of these compounds has demonstrated significant activity against biofilms produced by pathogenic bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. mdpi.comnih.gov For instance, certain 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives, notably PUB9 and PUB10, have been shown to reduce biofilm formation by over 90% for these pathogens. mdpi.comnih.govresearchgate.net The mechanism is hypothesized to involve a non-bactericidal action that alters the bacterial cell surface, thereby inhibiting adherence and biofilm maturation. mdpi.com
Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited broad-spectrum anti-biofilm activity, with specific compounds showing potent, concentration-dependent inhibition of S. pneumoniae biofilm formation. nih.gov Other research into 3,5-disubstituted isoxazole-linked secondary sulfonamides also revealed derivatives capable of destabilizing mature P. aeruginosa biofilms by approximately 50% within 24 hours. nih.gov These findings underscore the potential of the isoxazole scaffold in developing new anti-biofilm agents to address the challenge of persistent and drug-resistant infections.
Table 1: Anti-biofilm Activity of Selected Isoxazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Finding | Reference |
|---|---|---|---|
| 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) | S. aureus, P. aeruginosa, C. albicans | Reduces >90% of biofilm-forming cells. | mdpi.comnih.govresearchgate.net |
| 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) | S. aureus, P. aeruginosa, C. albicans | Reduces >90% of biofilm-forming cells. | mdpi.comnih.govresearchgate.net |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives (e.g., 21d) | S. pneumoniae | Showed significant concentration-dependent inhibition of biofilm formation (MBIC = 0.5 µg/ml). | nih.gov |
| Isoxazole-sulfonamide derivatives (e.g., 5a, 6a) | P. aeruginosa | Destabilized mature biofilm by ~50% in 24 hours. | nih.gov |
Induction of Apoptosis Pathways
A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Isoxazole derivatives have emerged as a promising class of compounds capable of triggering this process through various mechanisms. nih.gov Research has shown that novel synthetic isoxazoles, such as 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, exhibit significant pro-apoptotic activities. nih.gov These compounds have been found to induce both early and late-stage apoptosis in human erythroleukemic K562 cells and have also shown effects on glioblastoma cell lines. nih.govresearchgate.net
The mechanisms underlying the pro-apoptotic effects of isoxazole derivatives are multifaceted. Some derivatives are believed to function as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability of many oncoproteins. nih.govbioworld.com By inhibiting HSP90, these compounds can lead to the degradation of client proteins, ultimately triggering apoptosis. bioworld.com Furthermore, studies have demonstrated that the apoptotic activity of certain isoxazoles is associated with the activation of caspases 3 and 9 and an increased Bax/Bcl-2 ratio, indicating involvement of the intrinsic mitochondrial apoptosis pathway. researchgate.net The ability of these compounds to selectively induce apoptosis in cancer cells highlights their potential as leads for the development of new anticancer drugs. nih.govmersin.edu.tr
Table 2: Pro-apoptotic Activity of Selected Isoxazole Derivatives on Cancer Cell Lines
| Derivative Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 3,4-Isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562 (human erythroleukemic) | Significant induction of both early and late apoptosis; some derivatives induced apoptosis in >90% of cells. | nih.govresearchgate.net |
| 3,5-Diarylisoxazole derivatives | PC3 (prostate cancer) | Demonstrated selective cytotoxicity and induced apoptosis. | mersin.edu.tr |
| Acylated 8-aryl-4,5-dihydrothiazolo[4',5':3,4]benzo[1,2-c]isoxazol-2-amines | MCF-7 (breast cancer) | High antiproliferative potency (IC50 values from 2.3 to 9.5 µM) via HSP90 inhibition. | bioworld.com |
Methodologies for Biological Evaluation
In Vitro Assays (e.g., Cell Proliferation, Enzyme Inhibition)
The biological activities of isoxazole derivatives are extensively characterized using a variety of in vitro assays. These methods are crucial for initial screening, determining potency, and elucidating mechanisms of action at the cellular and molecular levels.
Cell Proliferation Assays: To assess the anticancer potential of isoxazole compounds, their effect on cell growth is quantified using cell proliferation assays. Common methods include the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability based on dehydrogenase activity, and crystal violet staining, which quantifies the number of adherent cells. nih.govacs.org Other techniques, such as ATP-based assays (e.g., Vialight kit), measure cell proliferation by quantifying cellular ATP levels, providing an indirect measure of cell number. nih.gov These assays are used to determine the half-maximal inhibitory concentration (IC50) of the compounds against various cancer cell lines, such as those from leukemia, breast cancer, and prostate cancer, often in comparison to non-cancerous cell lines to evaluate selectivity. mersin.edu.trnih.gov
Enzyme Inhibition Assays: A primary mechanism of action for many pharmacologically active compounds is the inhibition of specific enzymes. Isoxazole derivatives have been evaluated against a wide range of enzymatic targets. For example, their anti-inflammatory potential is often tested through in vitro inhibition assays for cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.govfrontiersin.orgresearchgate.net Similarly, their activity as potential anticancer agents has been linked to the inhibition of enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) and carbonic anhydrases (CAs), which are involved in tumor progression and metastasis. acs.orgnih.govnih.gov These assays typically measure the enzymatic activity in the presence of varying concentrations of the inhibitor to calculate the IC50 value, providing a quantitative measure of the compound's potency. nih.govnih.gov
Table 3: Examples of In Vitro Enzyme Inhibition by Isoxazole Derivatives
| Enzyme Target | Derivative Class | Potency (IC50) | Reference |
|---|---|---|---|
| VEGFR2 | Isoxazole-based carboxamides and hydrazones | 25.7 nM - 28.2 nM | nih.gov |
| Carbonic Anhydrase (CA) | Substituted isoxazole derivatives | 112.3 µM - 483.0 µM | acs.orgnih.gov |
| Cyclooxygenase-2 (COX-2) | Novel isoxazole derivatives | 0.55 µM - 0.93 µM | nih.govfrontiersin.org |
| 5-Lipoxygenase (5-LOX) | Substituted isoxazole derivatives | 8.47 µM - 10.48 µM | researchgate.net |
| α-Glucosidase | Isoxazole analogs of arjunolic acid | ~14.5 µM | mdpi.com |
In Vivo Models for Activity Assessment
For instance, a fluorophenyl-isoxazole-carboxamide derivative that showed potent antioxidant activity in vitro was subsequently evaluated in a mouse model. nih.gov The study confirmed its antioxidant properties in vivo, demonstrating that the total antioxidant capacity in treated mice was significantly higher than in the control group. nih.gov In the context of cancer research, many in vitro studies conclude by recommending promising isoxazole derivatives for further in vivo assessment to validate their anticancer potential. nih.gov More advanced studies have progressed to this stage, such as the evaluation of isoxazole-containing Bruton's tyrosine kinase (BTK) PROTAC degraders. acs.org These compounds were assessed in mice to determine their pharmacokinetic profiles, including oral bioavailability and half-life, which are critical parameters for drug development. acs.org Similarly, pan-KRAS inhibitors based on an isoxazole scaffold have also demonstrated efficacy in in vivo models. acs.org These animal studies are a critical step in bridging the gap between initial discovery and potential clinical application.
Table of Compounds
| Abbreviation/Code | Chemical Name |
|---|---|
| PUB9 | 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |
| PUB10 | 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |
| - | 3-(Pyridine-3-yl)-2-oxazolidinone |
| - | 3,4-isoxazolediamide |
| - | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine |
| - | 3,5-diarylisoxazole |
| - | 8-aryl-4,5-dihydrothiazolo[4',5':3,4]benzo[1,2-c]isoxazol-2-amine |
| - | fluorophenyl-isoxazole-carboxamide |
Medicinal Chemistry and Drug Design Principles Centered on Isoxazole Scaffolds
Isoxazole (B147169) as a Privileged Scaffold in Contemporary Drug Discovery
The isoxazole nucleus is recognized as a privileged scaffold in drug discovery due to its versatile biological activities and favorable physicochemical properties. nih.govnih.gov This five-membered heterocycle can engage in various non-covalent interactions, including hydrogen bonding (via the nitrogen and oxygen atoms), π-π stacking, and dipole-dipole interactions, which are crucial for binding to biological targets. rsc.org The inclusion of an isoxazole ring in a molecule can enhance its efficacy, improve its pharmacokinetic profile, and reduce toxicity. rsc.org
Isoxazoles are found in numerous clinically approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic agents. nih.govnih.gov The structural diversity of isoxazole derivatives allows for fine-tuning of their biological activity. Substituents at the 3, 4, and 5-positions of the isoxazole ring play a critical role in determining the compound's interaction with specific biological targets. nih.gov This versatility makes the isoxazole scaffold an attractive starting point for the development of new therapeutic agents for a wide array of diseases. nih.gov
Rational Design and Synthesis of Novel Isoxazole Derivatives for Enhanced Potency and Selectivity
The rational design of isoxazole derivatives is a key strategy in medicinal chemistry to develop compounds with improved potency and selectivity. This process often involves computational methods, such as molecular docking, to predict the binding of isoxazole derivatives to target proteins. nih.gov These in-silico studies help in understanding the structure-activity relationships (SAR) and guide the synthesis of more effective compounds. nih.gov
The synthesis of isoxazole derivatives can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction being one of the most common. beilstein-journals.org This reaction typically involves the in-situ generation of a nitrile oxide which then reacts with an alkyne. beilstein-journals.org Other synthetic strategies include the reaction of hydroxylamine (B1172632) with β-dicarbonyl compounds or α,β-unsaturated ketones. nih.govrsc.org Greener synthetic protocols, utilizing water as a solvent or employing catalysts like modified β-cyclodextrin, have also been developed to create isoxazole derivatives in an environmentally friendly manner. nih.govolemiss.edu
For instance, 3,4,5-trisubstituted isoxazoles can be synthesized in water via a [3+2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. olemiss.edunih.gov The synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones has been achieved through a one-pot condensation reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and various aldehydes. nih.gov While a specific synthesis route for 3-Methyl-4-(pyridin-3-yl)isoxazole was not detailed in the searched literature, the general synthetic methodologies for 3,4-disubstituted isoxazoles are applicable.
Table 1: Synthetic Methods for Isoxazole Derivatives
| Method | Description | Key Reactants | Reference |
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide with an alkyne. | Nitrile oxide precursor, Alkyne | beilstein-journals.org |
| Condensation Reaction | Reaction of hydroxylamine with a β-dicarbonyl compound. | Hydroxylamine, β-dicarbonyl compound | nih.govrsc.org |
| Green Synthesis | Use of environmentally friendly solvents and catalysts. | Varies, often includes water as a solvent | nih.govolemiss.edu |
| Mo(CO)6-mediated ring expansion | Ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6 | bldpharm.com |
Hybrid Molecule Strategies Incorporating the Isoxazole Nucleus
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The isoxazole nucleus has been successfully incorporated into various hybrid molecules to create multifunctional compounds with enhanced biological activities.
Coumarin-isoxazole-pyridine hybrids are a class of compounds that have been synthesized and evaluated for their biological activities. beilstein-journals.orgolemiss.edunih.govbldpharm.com These hybrids are typically synthesized via a 1,3-dipolar cycloaddition reaction of nitrile oxides derived from pyridine (B92270) aldehyde oximes with propargyloxy- or propargylaminocoumarins. beilstein-journals.orgnih.govbldpharm.com These compounds have shown potential as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammation, and have also exhibited anti-lipid peroxidation and anticancer activities. beilstein-journals.orgolemiss.edunih.govbldpharm.com For example, certain coumarin-isoxazole-pyridine hybrids have demonstrated potent LOX inhibition with IC50 values in the low micromolar range. beilstein-journals.orgolemiss.edunih.gov
The combination of the isoxazole and triazole rings, another important heterocyclic scaffold, has led to the development of novel hybrid molecules with a broad spectrum of biological activities. Triazole-isoxazole derivatives have been investigated for their anti-infective properties, including antibacterial, antifungal, and antiprotozoal activities. Some of these hybrids have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. The synthesis of these hybrids often involves click chemistry, a highly efficient and versatile reaction.
Table 2: Biological Activities of Triazole-Isoxazole Derivatives
| Compound Type | Target Organism/Cell Line | Activity | Reference |
| Isoxazole-Triazole Hybrids | Trypanosoma brucei | Antitrypanosomal | |
| Isoxazole-Triazole Hybrids | Plasmodium falciparum | Antimalarial | |
| Isoxazole-Triazole Hybrids | Staphylococcus aureus | Antibacterial |
Structure Activity Relationship Sar and Ligand Design for Isoxazole Derivatives
Elucidation of Structure-Activity Relationships within Isoxazole (B147169) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of isoxazole derivatives correlates with their biological function. These studies reveal that the type, position, and orientation of substituents on the isoxazole core are critical determinants of their activity. tandfonline.comacs.org Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, largely dictated by the nature of their substitutions. nih.govnih.gov
Impact of Substituents on the Isoxazole Ring and Pyridine (B92270) Moiety on Biological Activity
The biological activity of isoxazole-based compounds is profoundly influenced by the substituents attached to both the isoxazole ring and any appended moieties, such as a pyridine ring. nih.govnih.gov The interplay between these different parts of the molecule dictates its interaction with biological targets.
The location of substituents on the isoxazole ring is a critical factor in determining the molecule's biological activity. The C-3, C-4, and C-5 positions offer distinct electronic and steric environments that can be exploited in drug design.
C-3 Position: Substituents at the C-3 position often play a significant role in defining the primary interaction with the biological target. For example, in a series of pyridinyl-4,5-2H-isoxazole derivatives, the nature of the group at C-3 was found to be a key determinant of anti-proliferative activity.
C-4 Position: The C-4 position is particularly sensitive to substitution. Studies have shown that placing π-electron-withdrawing substituents at this position enhances the C4–C5 bond polarity, making the molecule structurally analogous to Michael acceptors. researchgate.netrsc.org This modification can lead to an elongation and weakening of the N–O bond, making the isoxazole ring more susceptible to reductive cleavage and influencing its biological profile. researchgate.netrsc.org In one study, expanding the SAR around the C-4 position of a trisubstituted isoxazole series led to compounds with significantly improved potency as allosteric ligands for the RORγt receptor. nih.gov
C-5 Position: The C-5 position is also crucial for activity. In the aforementioned RORγt ligand study, SAR exploration around the C-5 position revealed the necessity of a hydrogen-bond donor on the heterocyclic substituent for high-affinity binding. nih.gov Shifting a nitrogen atom within a pyrrole (B145914) substituent at C-5 resulted in a notable decrease in potency, highlighting the precise structural requirements at this position. nih.gov
The following table summarizes the general influence of substituent positions on the isoxazole ring.
| Position | General Influence on Activity | Example |
| C-3 | Often involved in primary target interactions; can anchor the ligand in the binding pocket. | The nature of the substituent at C-3 in pyridinyl-isoxazoles dictates anti-proliferative potency. |
| C-4 | Highly sensitive to electronic effects; electron-withdrawing groups can activate the ring. | Introduction of linkers and benzoic acid substituents at C-4 modulated RORγt allosteric antagonism. nih.gov |
| C-5 | Crucial for directing interactions and establishing selectivity. | A hydrogen-bond donor on a C-5 substituent was essential for RORγt binding. nih.gov |
The presence of a methyl group at the C-3 position of the isoxazole ring is a common feature in many biologically active derivatives. nih.govnih.gov This small alkyl group can influence activity through several mechanisms:
Steric Effects: The methyl group provides a degree of steric bulk that can orient the molecule within a binding pocket, potentially enhancing affinity and selectivity.
Electronic Effects: As an electron-donating group, the methyl group can subtly modulate the electronic distribution within the isoxazole ring, which can affect bond strengths and reactivity.
Metabolic Stability: A methyl group can block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability.
In the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, the 3-methyl group is an integral part of the core structure, which exhibits a range of biological activities including anticancer properties. nih.gov The substituents on the isoxazole moiety, including the C-3 methyl group, are noted to play a vital role in the molecule's ability to form complexes. nih.gov
The pyridin-3-yl group, when attached to the C-4 position of an isoxazole, introduces a nitrogen-containing aromatic heterocycle that can significantly influence the compound's properties. The pyridine ring can:
Engage in Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like protein residues.
Participate in π-π Stacking: The aromatic nature of the pyridine ring allows it to engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.
Modify Physicochemical Properties: The pyridine moiety increases the polarity of the molecule and can improve its solubility and pharmacokinetic profile.
In studies of coumarin-isoxazole-pyridine hybrids, the pyridine group was selected for its known biological impact. mdpi.compreprints.org The development of methods for the C4-selective arylation of pyridines underscores the importance of creating such heterobiaryl scaffolds, which are valuable in medicinal chemistry. nih.gov Research on novel isoxazole-based molecules targeting the Zika virus involved derivatives containing a pyridin-3-ylmethylamino group, indicating the utility of this moiety in antiviral drug design. rsc.org
The biological activity of isoxazole derivatives is a delicate balance of electronic and steric effects imparted by their substituents.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can drastically alter the reactivity and binding affinity of the molecule. As noted earlier, electron-withdrawing groups at the C-4 position of the isoxazole ring can activate the C4=C5 bond, making it susceptible to nucleophilic attack or reduction. researchgate.netrsc.org Conversely, electron-donating groups can increase the electron density of the ring system, which may be favorable for other types of interactions. Studies on benzothiazole (B30560) derivatives have similarly shown that electron-donating (-CH3) and electron-withdrawing (-NO2) groups can be used to tune the electronic and charge transport properties of heterocyclic compounds. nih.gov
Steric Effects: The size and shape of substituents (steric factors) are critical for ensuring a proper fit within a target's binding site. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient contact. However, sterically cumbersome substrates can sometimes be well-tolerated in certain synthetic methods for creating highly substituted isoxazoles, suggesting that steric effects are context-dependent. nih.gov
The following table provides examples of how electronic and steric effects can influence activity.
| Effect | Description | Example |
| Electronic | The influence of a substituent's ability to donate or withdraw electron density. | An electron-withdrawing nitro group on a furan (B31954) ring attached to a benzothiazole lowered HOMO/LUMO energy levels, which is advantageous for optoelectronic properties. nih.gov |
| Steric | The effect of a substituent's size and three-dimensional shape on molecular interactions. | In the synthesis of trisubstituted isoxazoles, bulky groups were tolerated, indicating that steric effects can be minimal in certain cyclization reactions. nih.gov |
Design Principles Based on SAR Insights for 3-Methyl-4-(pyridin-3-yl)isoxazole Analogues
The SAR data gathered from various isoxazole derivatives provides a clear roadmap for the rational design of novel analogues of this compound with potentially improved activity, selectivity, and pharmacokinetic properties. Key design principles include:
Systematic Modification of the Pyridine Ring: Based on the importance of the pyridin-3-yl moiety, analogues could be designed by introducing small electron-donating or electron-withdrawing substituents at various positions of the pyridine ring to probe for additional favorable interactions and to modulate the pKa of the pyridine nitrogen.
Exploration of the C-5 Position: The C-5 position of the isoxazole ring is a key vector for influencing activity. Introducing small, functional groups capable of acting as hydrogen bond donors or acceptors at this position could significantly enhance binding affinity, as suggested by studies on other trisubstituted isoxazoles. nih.gov
Bioisosteric Replacement: The methyl group at C-3 could be replaced with other small groups (e.g., -NH2, -OH, -Cl, -CF3) to investigate the electronic and steric requirements at this position. Similarly, the isoxazole ring itself could be replaced by other 5-membered heterocycles (e.g., oxazole, thiazole, pyrazole) to assess the importance of the N-O bond and the specific heteroatom arrangement.
Conformational Constraint: Introducing linkers between the isoxazole and pyridine rings or incorporating the structure into a more rigid framework could lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The preliminary SAR from studies on pyridinyl-isoxazole derivatives can be used to guide the exploration of new compounds with better potency.
By applying these principles, medicinal chemists can systematically optimize the lead structure of this compound to develop new chemical entities with superior therapeutic potential.
Theoretical and Computational Investigations of Isoxazole Compounds
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometry, energy, and electronic properties of molecules. These calculations provide a microscopic view of the molecular world, helping to rationalize observed chemical behavior and to predict the properties of yet unsynthesized compounds.
Density Functional Theory (DFT) has become a standard method for the quantum chemical study of medium-sized organic molecules due to its favorable balance between accuracy and computational cost. DFT calculations are used to determine the optimized geometry and electronic structure of molecules. For isoxazole (B147169) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311+G*), are employed to predict molecular properties. researchgate.netnih.gov Internal rotations, such as that of the pyridine (B92270) fragment around the single bond connecting it to the isoxazole ring, can be studied to determine the most stable conformation of the molecule. nih.gov
The application of DFT extends to the calculation of various parameters that describe a molecule's reactivity and stability. These calculations are crucial for understanding the behavior of isoxazole compounds in different chemical environments.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This can indicate that significant charge transfer can occur within the molecule. researchgate.net For pyridyl-substituted oxadiazoles, which are structurally related to 3-Methyl-4-(pyridin-3-yl)isoxazole, the HOMO-LUMO energy gaps have been shown to correlate well with the longest-wavelength bands observed in their experimental UV spectra. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net
Table 1: Frontier Orbital Energies and Related Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. acadpubl.eu This delocalization, known as hyperconjugation, contributes to the stabilization of the molecule.
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable computational techniques in modern drug discovery and development. They allow for the visualization and prediction of how a small molecule, such as this compound, might interact with a biological target, typically a protein.
Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity. For instance, docking studies on isoxazole derivatives have been used to understand their binding to enzymes like cyclooxygenase (COX) and to guide the design of more potent and selective inhibitors. nih.gov The results of docking can reveal why certain substitutions on the isoxazole core lead to enhanced biological activity. nih.gov
In silico methods are instrumental in guiding Structure-Activity Relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov By creating virtual libraries of related compounds and docking them into the active site of a target protein, researchers can prioritize the synthesis of molecules that are predicted to have improved activity. nih.gov This approach saves significant time and resources compared to traditional trial-and-error synthesis.
For example, in silico docking studies have guided the SAR of isoxazole-based compounds as allosteric modulators of the RORγt receptor, an important target for autoimmune diseases. nih.gov These studies helped to identify key pharmacophoric features, such as the optimal substitutions at different positions of the isoxazole ring required for high potency. nih.gov The insights gained from such computational studies are invaluable for the rational design of new and more effective therapeutic agents. nih.govnih.gov
Conformational Analysis and Dynamics
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring this conformational space. By systematically rotating the dihedral angle and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation.
For molecules with two aromatic rings, the most stable conformation is often non-planar. This is due to a balance between two opposing factors: π-conjugation, which favors a planar arrangement to maximize orbital overlap, and steric hindrance between ortho-hydrogen atoms on the rings, which favors a twisted conformation. In the case of this compound, the key dihedral angle is C5(isoxazole)-C4(isoxazole)-C3(pyridine)-C2(pyridine).
Theoretical studies on similar 4-substituted isoxazoles have shown that the substitution at the 4-position can significantly influence the electronic properties and reactivity of the isoxazole ring. anu.edu.aursc.orgresearchgate.net While specific conformational analysis data for this compound is not abundant in publicly available literature, the general principles of bi-aryl conformational analysis apply. The rotational barrier between the two rings is expected to be relatively low, allowing for dynamic interconversion between conformational states at room temperature.
A typical computational approach to determine the conformational preferences would involve:
Geometry Optimization: Using a DFT method, such as B3LYP with a 6-31G* basis set, to find the lowest energy (most stable) structure.
Potential Energy Surface Scan: Systematically varying the dihedral angle between the isoxazole and pyridine rings and calculating the energy at each increment to identify all stable conformers and the transition states that separate them.
The results of such an analysis would likely reveal two equivalent, non-planar, energy-minimum conformations. The planarity is disrupted by the steric repulsion between the hydrogen atom at C5 of the isoxazole ring and the hydrogen atom at C2 of the pyridine ring, as well as the methyl group and the hydrogen at C4 of the pyridine ring.
Table 1: Theoretical Conformational Data for this compound (Illustrative) This table presents illustrative data based on common computational chemistry findings for similar bi-aryl systems, as specific experimental or computational values for this exact compound are not readily available in the cited literature.
| Parameter | Value | Method |
| Dihedral Angle (C5-C4-C3'-C2') | ~30-40° | DFT (e.g., B3LYP/6-31G) |
| Rotational Energy Barrier | ~2-5 kcal/mol | DFT (e.g., B3LYP/6-31G) |
Prediction of Spectroscopic Properties from Theoretical Models
Theoretical models, primarily based on DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational approaches can provide valuable insights into the vibrational and nuclear magnetic resonance spectra, often complementing and aiding in the assignment of experimental data. nih.govnih.govresearchgate.net
Vibrational Spectroscopy (FT-IR and Raman)
The prediction of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. This is typically done through a frequency analysis calculation on the optimized geometry of the molecule. The output of this calculation provides the normal modes of vibration, their corresponding frequencies (usually in cm⁻¹), and their IR intensities and Raman activities. chimia.charxiv.orgnih.govnih.gov
For this compound, key vibrational modes would include:
C=N and C=C stretching vibrations within the isoxazole and pyridine rings.
N-O stretching of the isoxazole ring.
C-H stretching and bending modes of the methyl group and aromatic rings.
Ring breathing modes.
It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the theoretical calculations often overestimate vibrational frequencies due to the harmonic oscillator approximation and basis set limitations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. nih.govipb.ptsciarena.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).
The calculated chemical shifts are highly sensitive to the molecular geometry. Therefore, an accurate, optimized geometry is a prerequisite for reliable NMR predictions. DFT methods, such as B3LYP with a reasonably large basis set (e.g., 6-311+G(2d,p)), generally provide good agreement with experimental NMR data for organic molecules. nih.govresearchgate.net
For this compound, theoretical calculations can help in assigning the specific resonances of the protons and carbons in the pyridine and isoxazole rings, which can sometimes be challenging to assign unambiguously from experimental data alone, especially in complex substituted systems.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data based on established computational methodologies for predicting spectroscopic properties. The exact values would require specific quantum chemical calculations for this molecule.
| Spectroscopy Type | Parameter | Predicted Value Range | Computational Method |
| FT-IR | C=N Stretch (Isoxazole) | 1600-1650 cm⁻¹ | DFT Frequency Analysis |
| N-O Stretch (Isoxazole) | 1400-1450 cm⁻¹ | DFT Frequency Analysis | |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | DFT Frequency Analysis | |
| ¹H NMR | Isoxazole H5 Proton | δ 8.5-9.0 ppm | GIAO-DFT |
| Pyridine Protons | δ 7.5-9.0 ppm | GIAO-DFT | |
| Methyl Protons | δ 2.3-2.7 ppm | GIAO-DFT | |
| ¹³C NMR | Isoxazole Carbons | δ 110-170 ppm | GIAO-DFT |
| Pyridine Carbons | δ 120-155 ppm | GIAO-DFT | |
| Methyl Carbon | δ 10-15 ppm | GIAO-DFT |
Emerging Research Directions and Future Prospects for 3 Methyl 4 Pyridin 3 Yl Isoxazole
Advancements in Synthetic Methodologies and Derivatization Strategies
The synthesis of the 3-Methyl-4-(pyridin-3-yl)isoxazole core and its derivatives has been a key focus of recent research, with an emphasis on developing efficient and versatile methods. A notable strategy involves the 1,3-dipolar cycloaddition reaction, a powerful tool in heterocyclic chemistry. mdpi.com This approach has been successfully employed in the synthesis of related structures, such as coumarin-isoxazole-pyridine hybrids. mdpi.com
One documented method for creating a molecule containing the 3-(pyridin-3-yl)isoxazole moiety is through the reaction of a propargyl ether of a coumarin (B35378) with a pyridine (B92270) aldoxime in the presence of a suitable reagent like (diacetoxyiodo)benzene (B116549) (PIDA). mdpi.com This allows for the in-situ generation of the nitrile oxide from the aldoxime, which then undergoes a cycloaddition with the alkyne to form the isoxazole (B147169) ring. Specifically, the synthesis of 4-Methyl-7-((3-(pyridin-3-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one has been achieved using this methodology. mdpi.com
Further derivatization of the this compound scaffold offers a pathway to a wide array of novel compounds with potentially enhanced biological activities. Strategies for derivatization often focus on the functionalization of the pyridine ring or the isoxazole core. For instance, Suzuki coupling reactions have been utilized to introduce various aryl and heteroaryl groups at different positions of the isoxazole ring in related systems, showcasing the potential for creating a diverse library of analogs. nih.gov The presence of the methyl group at the 3-position and the pyridyl group at the 4-position of the isoxazole ring provides specific steric and electronic properties that can be fine-tuned through further chemical modifications. The development of green synthetic protocols, such as those using agro-waste-derived solvents, for closely related 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, suggests a future direction for more environmentally friendly synthesis of this compound and its derivatives. nih.gov
Table 1: Synthetic Strategies for Isoxazole Derivatives
| Methodology | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne to form the isoxazole ring. | Pyridine aldoxime, (diacetoxyiodo)benzene (PIDA), propargyl ether | mdpi.com |
| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction to introduce aryl or heteroaryl groups. | Palladium catalyst, boronic acids/esters, base | nih.gov |
| Green Synthesis | Environmentally friendly methods, such as using agro-waste-derived solvents. | Agro-waste-based eutectic mixture, aldehydes, hydroxylamine (B1172632) hydrochloride, ethyl acetoacetate | nih.gov |
Exploration of Novel Biological Activities and Therapeutic Applications
While direct biological studies on this compound are still emerging, research on closely related isoxazole-pyridine hybrids has revealed a spectrum of interesting biological activities. These findings provide a strong rationale for the further investigation of this compound as a potential therapeutic agent.
Isoxazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comnih.gov The hybridization of the isoxazole scaffold with other pharmacologically active moieties, such as pyridine, can lead to compounds with enhanced or novel biological profiles.
For example, coumarin-isoxazole-pyridine hybrids have been synthesized and evaluated for their potential to inhibit lipid peroxidation and soybean lipoxygenase (sLOX), an enzyme implicated in inflammation. mdpi.com This suggests that this compound and its derivatives could be explored for their anti-inflammatory properties. Furthermore, studies on other substituted isoxazoles have demonstrated their potential as anticancer agents. nih.gov The anticancer activity of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones against lung cancer cells highlights the potential of the 3-methylisoxazole (B1582632) core in oncology research. nih.gov
The diverse biological activities reported for isoxazole-containing hybrids underscore the therapeutic potential of the this compound scaffold. Future research is warranted to specifically evaluate the biological activity profile of this compound and its derivatives to identify promising therapeutic applications.
Table 2: Potential Therapeutic Applications of Isoxazole Derivatives
| Therapeutic Area | Observed Activity in Related Compounds | Potential Target for this compound | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibition of lipid peroxidation and soybean lipoxygenase (sLOX) | Enzymes involved in inflammatory pathways | mdpi.com |
| Anticancer | Activity against lung cancer cell lines | Various targets in cancer cell proliferation and survival | nih.gov |
| Antimicrobial | General antimicrobial properties of isoxazole-containing drugs | Bacterial or fungal cellular targets | nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design
The development of novel drug candidates is increasingly reliant on the synergy between computational and experimental approaches. The this compound scaffold is well-suited for such integrated drug design strategies. Rational drug design, aided by computational tools, can accelerate the identification and optimization of lead compounds, saving both time and resources. researchgate.net
In silico studies, including molecular docking and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) predictions, can be employed to predict the binding affinity of this compound derivatives to specific biological targets and to assess their drug-like properties. researchgate.netmdpi.com For instance, computational methods have been instrumental in the design of other isoxazole-based inhibitors, such as those targeting the PI3Kα enzyme. acs.org
The electrochemical behavior of closely related 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has been investigated using cyclic voltammetry. nih.gov Such experimental techniques provide valuable insights into the electronic properties of these molecules, which can be correlated with their biological activity and used to refine computational models. The integration of these experimental findings with computational predictions allows for a more informed and efficient drug discovery process. By combining in silico screening with targeted synthesis and biological evaluation, researchers can more effectively explore the therapeutic potential of the this compound scaffold.
Potential as Lead Compounds in Next-Generation Drug Discovery Initiatives
The structural features and versatile chemistry of this compound make it an attractive starting point for lead discovery in next-generation drug development programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
The isoxazole ring is a privileged structure in medicinal chemistry, found in a number of approved drugs. nih.gov Its ability to participate in various non-covalent interactions makes it a valuable component for designing molecules that can bind effectively to biological targets. The addition of the pyridyl group at the 4-position introduces a key hydrogen bond acceptor and a site for further modification, enhancing the potential for target-specific interactions.
The demonstrated biological activities of related isoxazole derivatives, such as anticancer and anti-inflammatory effects, highlight the potential of this scaffold to yield potent and selective drug candidates. mdpi.comnih.gov The adaptability of the this compound core to various synthetic modifications allows for the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing a lead compound. The development of efficient synthetic routes, including green chemistry approaches, further enhances its appeal for large-scale production in drug development. nih.gov As research continues to uncover the full potential of this intriguing molecule, this compound is poised to become a valuable lead compound in the quest for new and improved therapies for a range of diseases.
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-4-(pyridin-3-yl)isoxazole and its derivatives in academic research?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine and isoxazole precursors. Key steps include:
- Cyclopropanation : Reacting pyridine derivatives with cyclopropyl groups under conditions such as THF/MeOH with catalysts like Pd(dppf)Cl₂ .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., T3P) to attach triazole or pyrazole moieties to the pyrrole core .
- Chiral Resolution : Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Lux A1, Chiralcel OD-H) and co-solvents like isopropanol (IPA) to isolate enantiomers .
Yields vary significantly (15–75%) depending on substituents and purification methods .
Q. Which analytical techniques are critical for characterizing the purity and stereochemistry of this compound derivatives?
Methodological Answer:
- 1H NMR : Used to confirm regiochemistry and substituent integration (e.g., δ 8.35 ppm for pyridine protons in CD₃OD) .
- HPLC/SFC : Validates enantiomeric purity (>95% in most cases) using columns like YMC Amylose-SA .
- LCMS/ESIMS : Confirms molecular weight (e.g., m/z 447.1 for pyrazole-carboxamide derivatives) and detects impurities .
- Elemental Analysis : Rarely reported but critical for confirming empirical formulas in novel derivatives .
Q. How can reaction conditions (solvent, temperature, catalysts) be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMSO, DMA) enhance cyclopropanation yields, while THF improves amide coupling efficiency .
- Temperature Control : Reactions at 100°C for 24 hours in methanol/ammonia mixtures optimize hydrolysis of nitriles to carboxamides .
- Catalysts : Pd-based catalysts (e.g., Pd(dppf)Cl₂) are critical for Suzuki-Miyaura couplings in pyridine functionalization .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound derivatives, and how is chiral purity validated?
Methodological Answer:
- SFC with Chiral Columns : For example, Lux A1 columns with IPA (30–40% co-solvent) resolve enantiomers with retention times between 1.29–3.27 minutes .
- Validation : Chiral purity is confirmed via SFC retention time reproducibility and >97% enantiomeric excess (e.e.) using CD3OD NMR to detect diastereotopic protons .
- Case Study : Enantiomers 96 and 97 () showed distinct SFC retention times (1.41 vs. 2.45) and identical NMR shifts, confirming resolution without racemization .
Q. How do structural modifications (e.g., substituent variations on the pyridine or isoxazole rings) influence the bioactivity of this compound derivatives?
Methodological Answer:
- Trifluoromethyl (CF₃) Groups : Enhance metabolic stability and binding to hydrophobic pockets in enzymes (e.g., HSP90 inhibitors) .
- Pyrazole vs. Triazole Moieties : Pyrazole derivatives (e.g., compound 83, m/z 446.9) show higher anti-inflammatory activity due to improved hydrogen bonding .
- Cyclopropyl vs. Methyl Substituents : Cyclopropyl groups reduce steric hindrance, improving binding affinity to targets like tubulin (IC₅₀ < 100 nM in some analogs) .
Q. What methodologies address contradictions in spectroscopic data (e.g., NMR shifts or mass discrepancies) during characterization of this compound derivatives?
Methodological Answer:
- Dynamic NMR : Detects rotameric equilibria in flexible substituents (e.g., ethyl groups in compound 88, δ 5.27 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Resolves discrepancies between theoretical and observed m/z values (e.g., ESIMS m/z 404.2 vs. calculated 404.1) .
- X-ray Crystallography : Used sparingly but provides definitive proof of stereochemistry in disputed cases .
Q. What in silico or computational approaches are used to predict the biological targets or pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- Molecular Docking : Identifies binding modes to targets like HSP90 (Glide score: −9.2 kcal/mol for compound 1 in ) .
- QSAR Models : Correlate logP values (e.g., 2.1–3.8) with anti-cancer activity (R² = 0.89 in pyrazole derivatives) .
- ADMET Prediction : Tools like SwissADME predict moderate BBB permeability (e.g., −1.2 to −2.5 logBB) for most derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
